
Decanal, 2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanal, 2,2-dichloro- is an organic compound that belongs to the aldehyde family It is characterized by the presence of a decanal backbone with two chlorine atoms attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dichloro- typically involves the chlorination of decanal. This can be achieved through the reaction of decanal with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of Decanal, 2,2-dichloro- can be scaled up by using continuous flow reactors. This allows for the efficient and controlled chlorination of decanal, ensuring high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chlorination.
Análisis De Reacciones Químicas
Types of Reactions
Decanal, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dichlorodecanoic acid.
Reduction: Formation of 2,2-dichlorodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decanal, 2,2-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Decanal, 2,2-dichloro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Decanal: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloropropanal: A smaller aldehyde with similar chlorination but different chain length.
2,2-Dichlorobutanal: Another aldehyde with a shorter carbon chain and similar chlorination.
Uniqueness
Decanal, 2,2-dichloro- is unique due to its specific structure, which combines the properties of a long-chain aldehyde with the reactivity of chlorine atoms. This makes it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
119450-43-0 |
|---|---|
Fórmula molecular |
C10H18Cl2O |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
2,2-dichlorodecanal |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
Clave InChI |
DINIFJDCVUFIBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
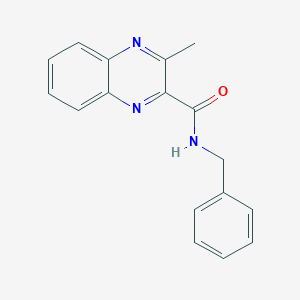

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
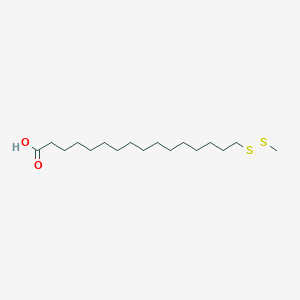
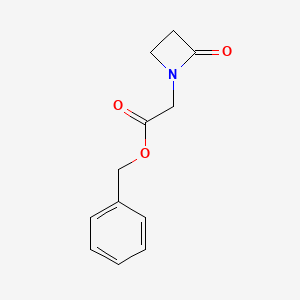
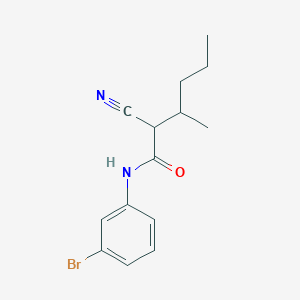

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
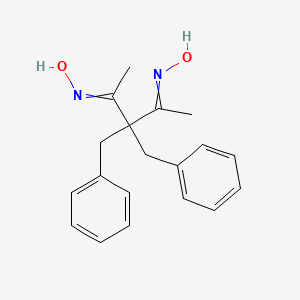

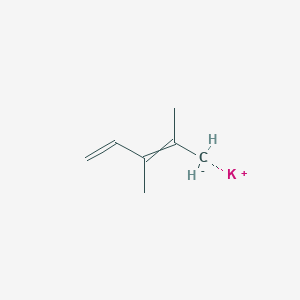
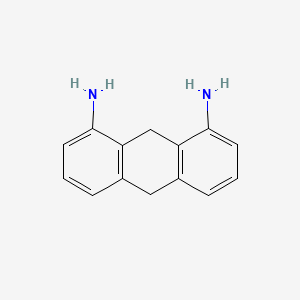
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
